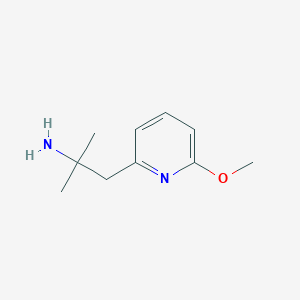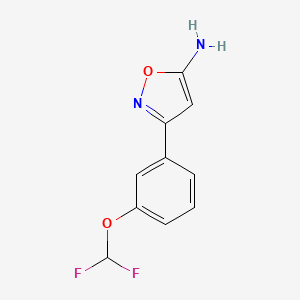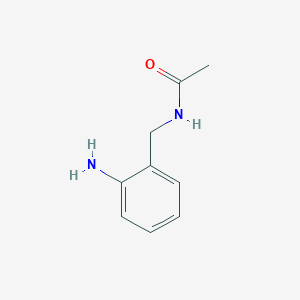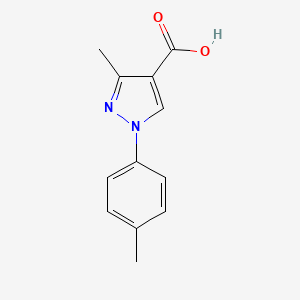![molecular formula C15H18N4O B13535737 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is a complex organic compound with a unique structure that includes an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one typically involves multi-step organic reactions. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the synthesis may start with the preparation of a suitable precursor, such as a 2-benzyl-1,5-dicarbonyl compound, followed by cyclization under acidic conditions to form the octahydrocyclopenta[c]pyrrol-4-one core. The azidomethyl group can be introduced through nucleophilic substitution reactions using azide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azidomethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace the azidomethyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrol-4-one derivatives.
Applications De Recherche Scientifique
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: It may serve as a probe for studying biological processes, such as enzyme interactions or cellular signaling pathways.
Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of novel polymers or catalysts.
Mécanisme D'action
The mechanism of action of 3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful for bioconjugation and labeling studies. Additionally, the benzyl group and pyrrol-4-one core can interact with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler nitrogen-containing heterocycle with a five-membered ring, commonly used in medicinal chemistry.
Pyrrolo[3,4-c]quinolinone: A more complex derivative with additional fused rings, known for its biological activity.
Chromeno[4,3-b]pyrrol-4(1H)-one: A related compound with a fused chromene ring, used in various synthetic and biological applications.
Uniqueness
3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one is unique due to its combination of an azidomethyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol-4-one core
Propriétés
Formule moléculaire |
C15H18N4O |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3a-(azidomethyl)-2-benzyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-4-one |
InChI |
InChI=1S/C15H18N4O/c16-18-17-10-15-11-19(8-12-4-2-1-3-5-12)9-13(15)6-7-14(15)20/h1-5,13H,6-11H2 |
Clé InChI |
IKHDDCOXRIGHGX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2(C1CN(C2)CC3=CC=CC=C3)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


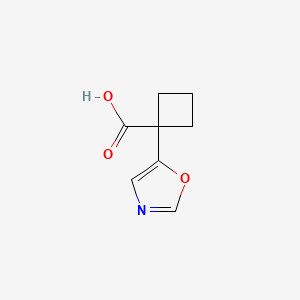
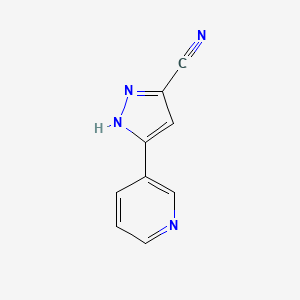

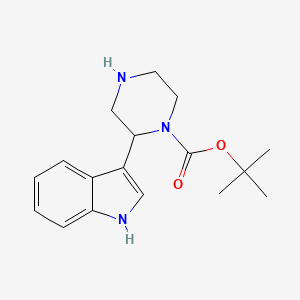

![3-[2-oxo-4-(2-pyridinyl)-1-piperazinyl]-2,6-Piperidinedione](/img/structure/B13535687.png)
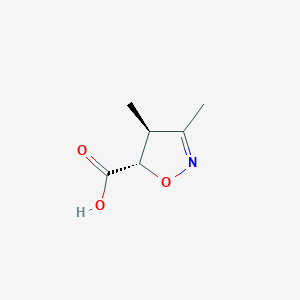
![Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13535708.png)
